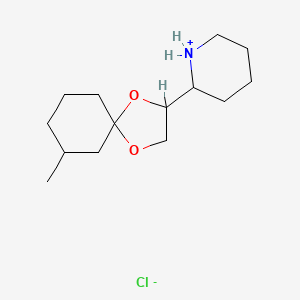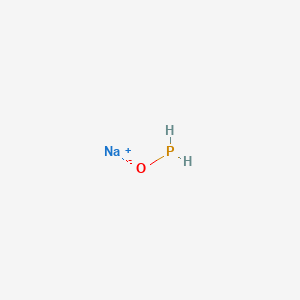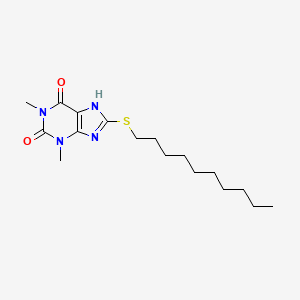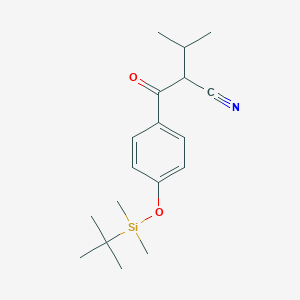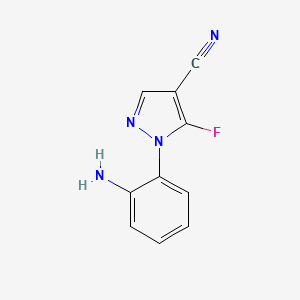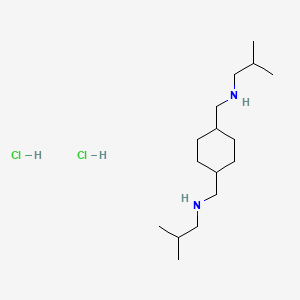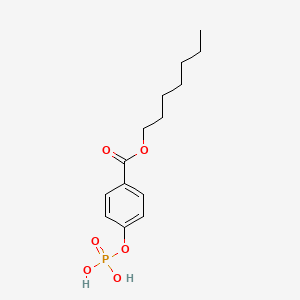
p-Heptoxycarbonylphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Heptoxycarbonylphenyl phosphate is an organophosphorus compound that features a phosphate group attached to a phenyl ring, which is further substituted with a heptoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Heptoxycarbonylphenyl phosphate typically involves the esterification of phenyl phosphate with heptoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows:
Phenyl phosphate+Heptoxycarbonyl chloride→p-Heptoxycarbonylphenyl phosphate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
p-Heptoxycarbonylphenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phenol and heptoxycarbonyl phosphate.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The heptoxycarbonyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Phenol and heptoxycarbonyl phosphate.
Substitution: Various substituted derivatives of this compound.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
p-Heptoxycarbonylphenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of p-Heptoxycarbonylphenyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and preventing the dephosphorylation of substrates. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl phosphate: Lacks the heptoxycarbonyl group, making it less hydrophobic and potentially less effective as an enzyme inhibitor.
p-Methoxycarbonylphenyl phosphate: Contains a methoxycarbonyl group instead of a heptoxycarbonyl group, which may alter its reactivity and biological activity.
p-Ethoxycarbonylphenyl phosphate: Contains an ethoxycarbonyl group, which is shorter than the heptoxycarbonyl group, potentially affecting its solubility and interaction with molecular targets.
Uniqueness
p-Heptoxycarbonylphenyl phosphate is unique due to the presence of the heptoxycarbonyl group, which can enhance its hydrophobicity and potentially improve its ability to interact with hydrophobic pockets in enzymes. This structural feature may also influence its solubility and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
27864-56-8 |
|---|---|
Formule moléculaire |
C14H21O6P |
Poids moléculaire |
316.29 g/mol |
Nom IUPAC |
heptyl 4-phosphonooxybenzoate |
InChI |
InChI=1S/C14H21O6P/c1-2-3-4-5-6-11-19-14(15)12-7-9-13(10-8-12)20-21(16,17)18/h7-10H,2-6,11H2,1H3,(H2,16,17,18) |
Clé InChI |
HRADMCOBKDCLHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)C1=CC=C(C=C1)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


